molecular formula C6H5N3O2 B1521266 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 81303-59-5

5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1521266
CAS RN: 81303-59-5
M. Wt: 151.12 g/mol
InChI Key: APYZHOYUMGSTHY-UHFFFAOYSA-N
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Description

5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 81303-59-5 . It has a molecular weight of 151.12 and is a powder in physical form .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The InChI code for 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is 1S/C6H5N3O2/c1-9-5(2-7)4(3-8-9)6(10)11/h3H,1H3,(H,10,11) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Pyrazole derivatives can be synthesized through various reactions, such as a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is a powder with a melting point of 192-193°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis Methods : Beck et al. (1988) describe a novel synthesis method for 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, highlighting their potential as precursors to chemical hybridizing agents in agriculture, particularly in wheat and barley (Beck, Ackmann, Staszak, & Wright, 1988).
  • Structural and Spectral Investigations : A study by Viveka et al. (2016) focuses on the experimental and theoretical analysis of a pyrazole-4-carboxylic acid derivative, providing insights into its molecular structure and electronic properties (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Applications in Material Science

  • Corrosion Inhibition : Herrag et al. (2007) explored pyrazole derivatives, including a compound similar to 5-cyano-1-methyl-1H-pyrazole-4-carboxylic acid, as effective corrosion inhibitors for steel in hydrochloric acid, showcasing their industrial application potential (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Biological and Pharmacological Research

  • Fungicidal and Plant Growth Activities : A compound structurally related to 5-cyano-1-methyl-1H-pyrazole-4-carboxylic acid demonstrated fungicidal and plant growth regulation activities in preliminary bioassays (Minga, 2005).
  • Antioxidant Enzyme Mimics : Kupcewicz et al. (2012) studied Cu(II) complexes with pyrazole-based ligands for their potential as antioxidant enzyme mimics, highlighting a biomedical application (Kupcewicz, Sobiesiak, Malinowska, Koprowska, Czyz, Keppler, & Budzisz, 2012).

Advanced Material Synthesis

  • Coordination Polymers and Crystal Structures : Research on the synthesis and crystal structure of derivatives of 1H-pyrazole-4-carboxylic acid contributes to the field of crystallography and material science, aiding in the development of novel materials (Radi et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5-cyano-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-9-5(2-7)4(3-8-9)6(10)11/h3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYZHOYUMGSTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

81303-59-5
Record name 5-cyano-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RL Robey, CA Alt, EE Van Meter - Journal of heterocyclic …, 1997 - Wiley Online Library
The reactions of 4‐hydroxy‐5‐oximino‐3‐thiophenecarboxylates with hydrazine and substituted hydrazines have been investigated. The products of the reactions have been shown to …
Number of citations: 10 onlinelibrary.wiley.com
Y Zhang, Z Chen, J Nie, FG Zhang… - The Journal of Organic …, 2019 - ACS Publications
Herein, we present a facile approach to a diverse collection of 1,4-disubstituted 3-di- or mono-fluoromethylpyrazoles utilizing our previously developed cyanopyrazoles as key building …
Number of citations: 18 pubs.acs.org

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